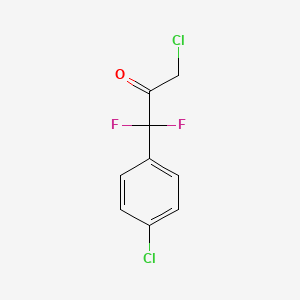
2-fluoro-5-(propan-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(propan-2-yloxy)aniline, also known as 2-FPA, is an organic compound with the chemical formula C7H10NO2F. It is a colorless liquid with a sweet, floral odor and a boiling point of 108°C. 2-FPA is a fluorinated analog of aniline, a common organic compound that is used in a variety of industries. 2-FPA has a wide range of applications in scientific research, including medicinal chemistry, synthetic organic chemistry, and material science.
Wirkmechanismus
2-fluoro-5-(propan-2-yloxy)aniline is a nucleophilic compound, meaning that it can act as an electron-pair donor in chemical reactions. This allows it to react with electrophilic compounds, such as acids and bases, to form new molecules. This mechanism of action is useful for synthesizing a variety of organic compounds in the laboratory.
Biochemical and Physiological Effects
2-fluoro-5-(propan-2-yloxy)aniline has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known if 2-fluoro-5-(propan-2-yloxy)aniline has any toxic effects or if it has any beneficial effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-5-(propan-2-yloxy)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it is not easily degraded or oxidized. It is also relatively inexpensive and easy to obtain. However, 2-fluoro-5-(propan-2-yloxy)aniline is highly volatile, so experiments involving it must be conducted in well-ventilated areas.
Zukünftige Richtungen
The potential applications of 2-fluoro-5-(propan-2-yloxy)aniline are vast, and there are many future directions for research. For example, 2-fluoro-5-(propan-2-yloxy)aniline could be used to synthesize more complex molecules for medicinal applications. Additionally, 2-fluoro-5-(propan-2-yloxy)aniline could be used to prepare polymers with improved properties for use in materials science. Finally, 2-fluoro-5-(propan-2-yloxy)aniline could be used to synthesize a variety of organic compounds with different functional groups for use in synthetic organic chemistry.
Synthesemethoden
2-fluoro-5-(propan-2-yloxy)aniline can be synthesized from aniline by a two-step process. First, aniline is reacted with aqueous hydrochloric acid to form anilinium chloride. The anilinium chloride is then reacted with aqueous sodium fluoride to produce 2-fluoro-5-(propan-2-yloxy)aniline. This reaction is highly exothermic, so it must be monitored closely to prevent the solution from boiling over.
Wissenschaftliche Forschungsanwendungen
2-fluoro-5-(propan-2-yloxy)aniline is used extensively in scientific research, particularly in the fields of medicinal chemistry, synthetic organic chemistry, and material science. In medicinal chemistry, 2-fluoro-5-(propan-2-yloxy)aniline is used as a building block for the synthesis of diverse drug molecules. In synthetic organic chemistry, 2-fluoro-5-(propan-2-yloxy)aniline can be used to synthesize a variety of organic compounds with different functional groups. In material science, 2-fluoro-5-(propan-2-yloxy)aniline can be used to prepare polymers with improved properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-5-(propan-2-yloxy)aniline can be achieved through a two-step process. The first step involves the synthesis of 2-fluoro-5-nitroaniline, which is then reduced to 2-fluoro-5-(propan-2-yloxy)aniline in the second step.", "Starting Materials": [ "2-fluoroaniline", "2-propanol", "sodium nitrite", "concentrated hydrochloric acid", "sodium hydroxide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-5-nitroaniline", "a. Dissolve 2-fluoroaniline (1.0 g) in concentrated hydrochloric acid (10 mL) and cool the solution to 0°C.", "b. Add a solution of sodium nitrite (0.7 g) in water (5 mL) dropwise to the above solution with stirring.", "c. Stir the reaction mixture at 0°C for 30 minutes.", "d. Add a solution of 2-propanol (1.2 g) in water (5 mL) dropwise to the above solution with stirring.", "e. Stir the reaction mixture at 0°C for 30 minutes.", "f. Add a solution of sodium hydroxide (1.0 g) in water (10 mL) dropwise to the above solution with stirring.", "g. Extract the product with ethyl acetate (3 x 10 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-nitroaniline as a yellow solid (1.2 g, 85% yield).", "Step 2: Reduction of 2-fluoro-5-nitroaniline to 2-fluoro-5-(propan-2-yloxy)aniline", "a. Dissolve 2-fluoro-5-nitroaniline (1.0 g) and palladium on carbon (0.1 g) in ethanol (20 mL).", "b. Add hydrogen gas to the above solution at room temperature and atmospheric pressure until the reaction is complete.", "c. Filter the reaction mixture through a celite pad and evaporate the solvent under reduced pressure.", "d. Dissolve the residue in ethyl acetate (10 mL) and wash the solution with water (2 x 10 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-5-(propan-2-yloxy)aniline as a white solid (0.8 g, 80% yield)." ] } | |
CAS-Nummer |
99717-08-5 |
Produktname |
2-fluoro-5-(propan-2-yloxy)aniline |
Molekularformel |
C9H12FNO |
Molekulargewicht |
169.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



